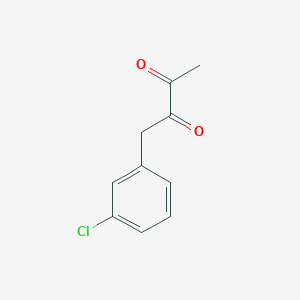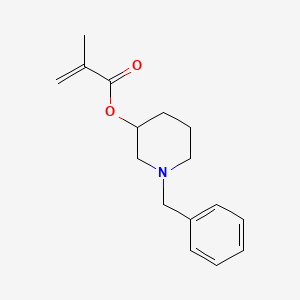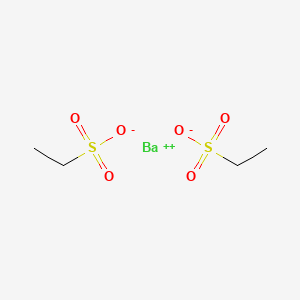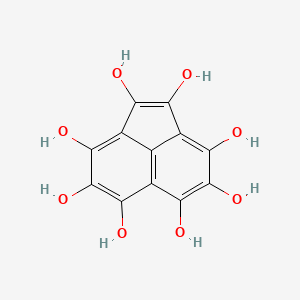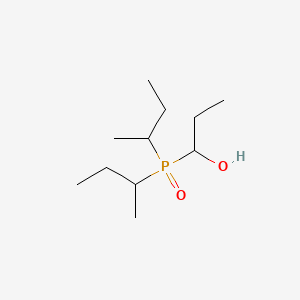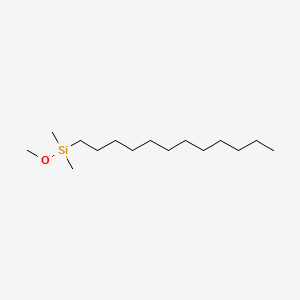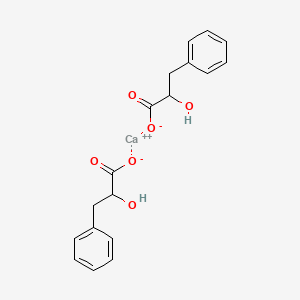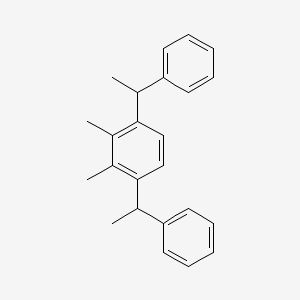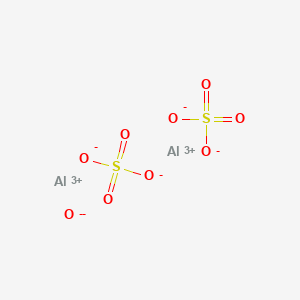
Aluminum oxide sulfate (Al2O(SO4)2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum oxide sulfate (Al2O(SO4)2) is a chemical compound that combines aluminum, oxygen, and sulfate ions. It is a white crystalline solid that is soluble in water and has various industrial and scientific applications. This compound is known for its role in water purification, paper manufacturing, and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Aluminum oxide sulfate can be synthesized by reacting aluminum hydroxide (Al(OH)3) with sulfuric acid (H2SO4). The reaction is as follows: [ 2Al(OH)3 + 3H2SO4 \rightarrow Al2(SO4)3 + 6H2O ] This reaction produces aluminum sulfate, which can then be further processed to obtain aluminum oxide sulfate.
Industrial Production Methods
In industrial settings, aluminum oxide sulfate is typically produced by gently calcining aluminum-containing materials such as clays or bauxite, followed by mixing with sulfuric acid and water. The mixture is heated gradually to boiling, and the formation of aluminum sulfate is exothermic, often requiring no external heat source .
化学反応の分析
Types of Reactions
Aluminum oxide sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al2O3) and sulfur trioxide (SO3).
Reduction: It can be reduced under certain conditions to form aluminum and sulfur dioxide (SO2).
Decomposition: It decomposes at high temperatures to form aluminum oxide and sulfur trioxide.
Common Reagents and Conditions
Common reagents used in reactions with aluminum oxide sulfate include sulfuric acid, sodium hydroxide, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving aluminum oxide sulfate include aluminum oxide, sulfur trioxide, and water. These products are often used in further industrial processes or scientific research .
科学的研究の応用
Aluminum oxide sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the decomposition of other compounds.
Biology: It is used in the preparation of certain biological samples and as a reagent in biochemical assays.
Industry: It is used in water treatment, paper manufacturing, and as a component in certain types of cement
作用機序
The mechanism by which aluminum oxide sulfate exerts its effects involves its ability to act as a coagulating agent. In water treatment, for example, it promotes the collision of particles by neutralizing their charges, leading to the formation of larger aggregates that can be easily removed. In catalytic applications, it provides a surface for reactions to occur, enhancing reaction rates and selectivity .
類似化合物との比較
Similar Compounds
Aluminum sulfate (Al2(SO4)3): Similar in composition but lacks the oxide component.
Aluminum oxide (Al2O3):
Aluminum hydroxide (Al(OH)3): Used as a precursor in the synthesis of aluminum oxide sulfate and other aluminum compounds
Uniqueness
Aluminum oxide sulfate is unique due to its combination of aluminum, oxygen, and sulfate ions, which gives it distinct properties and applications. Its ability to act as both a coagulating agent and a catalyst makes it valuable in various industrial and scientific contexts.
特性
CAS番号 |
12252-79-8 |
|---|---|
分子式 |
Al2O9S2 |
分子量 |
262.1 g/mol |
IUPAC名 |
dialuminum;oxygen(2-);disulfate |
InChI |
InChI=1S/2Al.2H2O4S.O/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+3;;;-2/p-4 |
InChIキー |
AKKWHQXXZJRCNL-UHFFFAOYSA-J |
正規SMILES |
[O-2].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



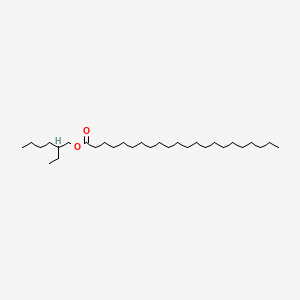
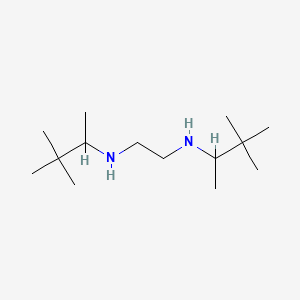
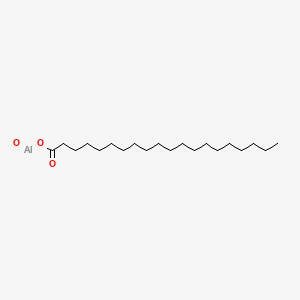
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
